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Compound of Interest

Compound Name:
2-Bromo-1-(5-methyl-1-

benzofuran-2-yl)ethan-1-one

CAS No.: 1178862-94-6

Cat. No.: B2545118

Get Quote

Executive Summary
In drug discovery, the benzofuran scaffold is a privileged structure. The choice between a 5-

methyl (5-Me) and a 5-methoxy (5-OMe) substituent is rarely arbitrary; it dictates the electronic

landscape of the bicycle, influencing Electrophilic Aromatic Substitution (EAS) rates, metabolic

liabilities, and C-H activation regioselectivity.

5-Methoxy Benzofuran: Characterized by strong resonance donation (

), significantly raising the HOMO energy. This leads to accelerated electrophilic
functionalization at C2 but introduces metabolic vulnerability via O-demethylation.

5-Methyl Benzofuran: Exhibits weak inductive donation (

). It offers a more controlled reactivity profile and distinct metabolic clearance (benzylic
oxidation) but requires harsher conditions for C-H functionalization compared to the methoxy
analog.
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Electronic Profile & Mechanistic Grounding
To predict reactivity, we must analyze how these substituents perturb the electron density of the

benzofuran core.

The Hammett & Resonance Perspective
5-Methoxy (

): The oxygen lone pair donates electron density into the

-system. Crucially, the 5-position is para to the C7a bridgehead carbon. Resonance
delocalization pushes electron density onto C7a, which is then transmitted through the
heteroatom to C2. This makes the 5-OMe derivative a potent nucleophile at the C2 position.

5-Methyl (

): Acts primarily through hyperconjugation. While it activates the ring, the effect is localized
and significantly weaker than the methoxy group.

Graphviz Pathway: Electronic Transmission
The following diagram illustrates the flow of electron density from the substituents to the

reactive C2 center.
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Figure 1: Mechanistic flow of electron density. The 5-OMe group (Red path) exerts a long-

range activation of C2 via resonance, whereas 5-Me (Blue path) relies on weaker inductive

effects.

Reactivity Case Studies
Scenario A: Electrophilic Aromatic Substitution (EAS)
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Target Reaction: Nitration or Bromination. Primary Site: C2 (The furan ring is more reactive

than the benzene ring).

Feature
5-Methyl
Benzofuran

5-Methoxy
Benzofuran

Experimental
Insight

Reaction Rate Moderate Fast

5-OMe reacts ~10-50x

faster due to

resonance

stabilization of the

Wheland intermediate.

Regioselectivity Exclusive C2

Predominantly C2

(Risk of C4/C6 side-

reactions)

The highly activated

benzene ring in 5-

OMe can compete for

electrophiles under

vigorous conditions

(e.g., uncontrolled

bromination).

Conditions
Standard (e.g.,

, AcOH, rt)

Mild (e.g., NBS, THF,

)

5-OMe requires lower

temperatures to

prevent over-

halogenation.

Key Reference:

Regioselectivity in Benzofurans: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. The

C2 position is preferred because the resulting carbocation retains the aromaticity of the

benzene ring, unlike C3 attack.

Scenario B: Metal-Catalyzed C-H Activation
Target Reaction: Palladium-catalyzed C2-Arylation (Direct Arylation).

5-Methoxy: The electron-rich nature of the C2-H bond facilitates the Electrophilic Palladation

(
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-type) step. However, the methoxy oxygen can act as a weak directing group or coordinate to
the catalyst, potentially altering selectivity if C4 is accessible.

5-Methyl: Requires higher temperatures (

) or more active catalysts (e.g.,

with electron-deficient phosphines) to achieve comparable yields.

Scenario C: Metabolic Stability (Drug Development)
This is often the deciding factor in Lead Optimization.

5-Methoxy: Prone to O-demethylation by CYP450 (specifically CYP2D6/3A4). This unmasks

a phenol, which is rapidly glucuronidated and excreted. This can lead to short half-life (

).

5-Methyl: Prone to Benzylic Oxidation to form the alcohol and subsequently the carboxylic

acid. While still a clearance liability, the rate is often slower than O-demethylation, and the

metabolite may retain activity or be less toxic.

Experimental Protocol: Comparative Bromination
Objective: Demonstrate the reactivity difference through a controlled bromination workflow.

Materials
Substrates: 5-methylbenzofuran (1.0 eq), 5-methoxybenzofuran (1.0 eq).

Reagent: N-Bromosuccinimide (NBS) (1.05 eq).

Solvent: Acetonitrile (ACN).

Workflow Diagram
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Figure 2: Differential kinetic workflow. Note the time discrepancy required for completion.

Step-by-Step Methodology
Preparation: Dissolve 1.0 mmol of the benzofuran derivative in 10 mL of anhydrous

acetonitrile at

under
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.

Addition: Add NBS (1.05 mmol) portion-wise to avoid exotherms.

Observation (Self-Validation Point):

5-Methoxy:[1][2][3][4] The reaction mixture often turns yellow instantly. LCMS should show

conversion to the 2-bromo derivative within 10–15 minutes.

5-Methyl:[1][4] The reaction may remain colorless or pale. If conversion is

after 30 minutes, warm to room temperature (RT).

Workup: Quench with saturated aqueous sodium thiosulfate (

). Extract with ethyl acetate (

mL). Wash combined organics with brine, dry over

, and concentrate.

Purification: Silica gel chromatography (Hexanes/EtOAc). Note: 5-methoxy derivatives are

often more polar and may streak on silica if the phenol byproduct is formed via hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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